1,1'-Diethyl-4,4'-bipyridinium dibromide

Vue d'ensemble

Description

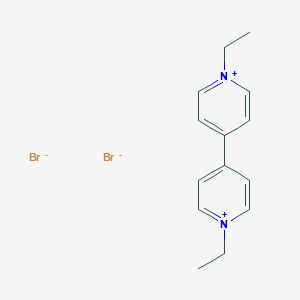

1,1'-Diethyl-4,4'-bipyridinium dibromide (CAS RN: 53721-12-3), commonly termed ethyl viologen dibromide, is a symmetric viologen derivative with two ethyl groups substituted at the nitrogen atoms of the 4,4'-bipyridinium core. Its molecular formula is C₁₄H₁₈Br₂N₂, with a molecular weight of 374.11 g/mol . The compound typically exists as a crystalline solid with a purity ≥99% and is synthesized via alkylation of 4,4'-bipyridine with bromoethane in acetonitrile, followed by bromide salt precipitation .

Ethyl viologen dibromide exhibits dual redox activity, enabling its use as a redox shuttle in supercapacitors, where it enhances both cathodic and anodic electrode performance through reversible electron transfer . It also serves as an internal standard in HPLC and LC-MS analyses for quantifying herbicides like paraquat and diquat in biological samples due to its structural similarity to these compounds .

Méthodes De Préparation

1,1’-Diethyl-4,4’-bipyridinium dibromide can be synthesized through the reaction of 1,1’-diethyl-4,4’-bipyridine with hydrogen bromide under appropriate reaction conditions . The reaction typically involves dissolving 1,1’-diethyl-4,4’-bipyridine in an acetone solution and stirring under an inert atmosphere at elevated temperatures. The resulting solution is then cooled to room temperature, leading to the precipitation of the product, which is filtered and dried under vacuum .

Analyse Des Réactions Chimiques

Redox Reactions

The bipyridinium core enables reversible single- or two-electron transfers, forming radical cations or fully reduced species.

Reduction Pathways

-

Single-electron reduction :

This generates a stable radical cation (ethyl viologen monocation) with a characteristic blue color .

Reagents : Sodium dithionite (Na₂S₂O₄), sodium borohydride (NaBH₄).

Conditions : Aqueous or methanol solutions under inert atmospheres. -

Two-electron reduction :

The fully reduced form is colorless and less stable than the radical intermediate .

Table 1: Redox Potentials of Ethyl Viologen Dibromide

| Reaction | Potential (V vs SCE) | Conditions |

|---|---|---|

| Single-electron reduction | -0.45 | pH 7, 25°C |

| Two-electron reduction | -0.90 | pH 7, 25°C |

Oxidation Reactions

Ethyl viologen dibromide can act as an electron acceptor in oxidative processes:

-

Photoredox catalysis : In the presence of Ru(bpy)₃²⁺ and light, it participates in electron transfer cycles, enabling cross-dehydrogenative coupling reactions .

-

Electrochemical oxidation : At anodes, it regenerates the dicationic form, critical for electrochromic devices .

Substitution Reactions

The ethyl groups and bromide counterions can be replaced under specific conditions:

Anion Exchange

-

Bromide replacement :

This reaction is utilized to enhance solubility in non-aqueous solvents for electrochemical studies .

Alkyl Group Modification

-

Nucleophilic substitution :

Ethyl groups on nitrogen can be replaced by longer alkyl chains (e.g., heptyl or butyl) via refluxing with alkyl halides in acetone.

Photoredox Catalysis

Ethyl viologen dibromide serves as a redox mediator in visible-light-driven reactions. For example:

-

Alkene reduction : Mediates electron transfer from Ru(bpy)₃⁺ to substrates like dimethyl maleate, forming reduced alkanes .

Table 2: Key Reactions in Photoredox Systems

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Dimethyl maleate | Dimethyl succinate | Ru(bpy)₃²⁺ | 85 |

| Benzophenone | Benzopinacol | Ru(bpy)₃²⁺ | 78 |

Electrochromic Devices

The compound’s reversible color change upon reduction (colorless ↔ blue) is exploited in smart windows and displays .

Stability and Reaction Byproducts

Applications De Recherche Scientifique

Chemistry

1,1'-Diethyl-4,4'-bipyridinium dibromide serves as a redox-active agent and electron carrier in various chemical reactions. Its ability to undergo oxidation and reduction makes it valuable in:

- Electrochemical devices : Used as an electrolyte in electrochemical cells.

- Organic synthesis : Facilitates electron transfer reactions.

Biology

In biological research, ethyl viologen dibromide has been utilized for:

- High-performance liquid chromatography (HPLC) : Acts as an internal standard for analyzing toxic herbicides like paraquat and diquat in biological samples.

- Genotoxicity studies : Exhibits genotoxic effects on cells, making it useful for studying DNA interactions and oxidative stress mechanisms .

Medicine

The compound's redox properties allow it to be applied in:

- Oxidative stress research : Investigating the role of reactive oxygen species (ROS) in cellular processes and diseases.

- Potential therapeutic applications : Exploring its effects on calcium signaling pathways, particularly through interactions with ryanodine receptors.

Industry

In industrial applications, ethyl viologen dibromide is used for:

- Electrochromic devices : Its electrochemical properties enable reversible color changes, making it suitable for applications in displays and smart windows.

- Organic electronics : Incorporated into organic light-emitting diodes (OLEDs) and supercapacitors due to its conductive properties .

Data Table of Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Electron carrier | Redox reactions |

| Biology | HPLC standard | Analyzing herbicides |

| Medicine | Oxidative stress studies | Investigating ROS effects |

| Industry | Electrochromic devices | Color change via redox reactions |

Case Study 1: Genotoxicity Assessment

A study investigated the genotoxic effects of ethyl viologen dibromide on human cell lines. Results indicated significant DNA damage at varying concentrations, underscoring its potential risks and utility in genotoxicity testing.

Case Study 2: HPLC Analysis of Herbicides

In another study, ethyl viologen dibromide was employed as an internal standard during the HPLC analysis of paraquat and diquat. The results demonstrated improved accuracy and reliability in quantifying these toxic compounds in serum samples .

Mécanisme D'action

The mechanism of action of 1,1’-Diethyl-4,4’-bipyridinium dibromide involves its redox-active properties. It can undergo reversible redox reactions, acting as an electron carrier. The compound can accept and donate electrons, making it useful in various electron transfer processes. The molecular targets and pathways involved in its mechanism of action include interactions with other redox-active species and participation in electron transfer chains .

Comparaison Avec Des Composés Similaires

Viologens (1,1'-disubstituted-4,4'-bipyridinium salts) are classified based on substituent type, chain length, and substitution position. Below, ethyl viologen dibromide is compared with alkyl viologens, aromatic derivatives, and positional isomers.

Substituent Effects on Physical and Chemical Properties

Table 1: Physical Properties of Selected Viologen Dibromides

Key Trends :

- Alkyl Chain Length : Longer alkyl chains (e.g., heptyl vs. ethyl) increase molecular weight and hydrophobicity, reducing solubility in polar solvents. This impacts applications; e.g., heptyl derivatives are used in solid-state electrochromic devices, while ethyl derivatives favor solution-phase redox processes .

- Aromatic vs. Alkyl Substituents : Benzyl viologens (BV) exhibit stronger π-π interactions, enhancing stability in electrochromic films but reducing redox reversibility compared to alkyl viologens .

Electrochemical Behavior

Insights :

- Ethyl viologen’s dual redox activity (attributed to bromide and bipyridinium ions) enables simultaneous enhancement of positive and negative electrodes in supercapacitors, outperforming single-redox additives like triethylbutylammonium bromide .

Electrochromic Performance

Alkyl chain length critically modulates electrochromic (EC) properties:

- Shorter Chains (Ethyl, Methyl) : Faster switching speeds due to higher ion mobility but lower coloration efficiency .

- Longer Chains (Heptyl, Octyl) : Improved film-forming ability and stability but slower response times . Ethyl viologen’s intermediate chain length balances solubility and redox activity, making it suitable for liquid-electrolyte systems .

Activité Biologique

1,1'-Diethyl-4,4'-bipyridinium dibromide (also known as viologen) is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data.

Overview of this compound

This compound is a member of the viologen family, characterized by its bipyridinium structure. Its molecular formula is CHBrN, and it exhibits unique redox properties that are pivotal in its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes and interference with essential metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Anticancer Effects on HeLa Cells

In a controlled study involving HeLa cells (cervical cancer), treatment with varying concentrations of the compound resulted in:

- Cell Viability Reduction : A significant decrease in cell viability was noted at concentrations above 50 µg/mL.

- Apoptotic Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) contributes to cellular damage and apoptosis in cancer cells.

Research Findings

Recent studies have further elucidated the biological effects of this compound:

- Study on Antibacterial Mechanism : A study demonstrated that this compound inhibited bacterial growth by disrupting cell wall synthesis and function .

- Anticancer Research : Research published in bioRxiv showed that this compound could effectively target cancer cells while sparing normal cells under specific conditions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,1'-Diethyl-4,4'-bipyridinium dibromide, and how is purity ensured?

The compound is synthesized via alkylation of 4,4'-bipyridine with 1,2-dibromoethane in anhydrous acetonitrile under reflux (20–24 hours). Post-reaction, the product is purified by crystallization from ethanol or acetonitrile, yielding cubic yellow crystals (80% yield) . Purity is verified by elemental analysis, NMR spectroscopy, and high-performance liquid chromatography (HPLC) with ≥98% purity thresholds .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include space group determination (e.g., monoclinic ), unit cell dimensions, and refinement statistics (e.g., , ) . Hydrogen bonding and π–π interactions are analyzed using software like OLEX2 or SHELXL . FTIR spectroscopy further confirms functional groups (e.g., ν at 600–650 cm) .

Q. What methodologies are recommended for using this compound as an internal standard in herbicide analysis?

In HPLC and LC-ESI-MS, the compound is spiked into serum or biological samples at 0.1–1.0 µg/mL. Calibration curves are constructed using peak area ratios (analyte vs. internal standard) to quantify herbicides like paraquat. Matrix effects are minimized via solvent extraction (e.g., methanol:water 80:20) .

Q. What safety protocols are critical when handling this compound?

Follow GHS07 guidelines: wear nitrile gloves, lab coats, and safety goggles. Avoid dust formation (use fume hoods) and skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How do alkyl chain modifications influence the electrochromic properties of viologens like this compound?

Shorter alkyl chains (e.g., ethyl vs. octyl) enhance solubility in polar solvents, accelerating redox switching. Cyclic voltammetry (CV) in 0.1 M KCl shows reversible reduction peaks ( ≈ -0.4 V vs. Ag/AgCl). Spectroelectrochemical UV-Vis spectra reveal radical cation formation (λ ≈ 600 nm) .

Q. What electrochemical methods characterize the radical intermediates of this compound?

Polarographic reduction in deaerated DMF reveals two one-electron transfers, forming a diradical dication. Electron paramagnetic resonance (EPR) at 77 K detects triplet states (Δ = ±1 transitions). Controlled potential electrolysis quantifies radical stability under inert atmospheres .

Q. Can this viologen form photoactive supramolecular networks?

Yes. Carboxyl-functionalized derivatives (e.g., 1,1′-bis(3,5-dicarboxybenzyl)-4,4′-bipyridinium dibromide) self-assemble into metal-organic frameworks (MOFs) via π–π stacking and hydrogen bonding. Photochromism is monitored by UV-Vis kinetics under UV irradiation (λ = 365 nm), showing reversible color changes (transmittance ΔT > 40%) .

Q. How does pH affect the stability of this compound in aqueous solutions?

Stability is pH-dependent: at pH < 3, protonation of bipyridinium cores reduces solubility; at pH > 10, hydroxide ions degrade the dibromide into 4,4'-bipyridine. Accelerated aging studies (40–60°C) with LC-MS monitoring identify degradation products (e.g., ethyl bromide) .

Q. What in vitro models assess its interaction with biological membranes?

Fluorescence quenching assays using liposomes (DPPC/cholesterol) quantify membrane permeability. Toxicity is evaluated via MTT assays in HEK293 cells (IC ≈ 50 µM). Molecular docking predicts binding to acetylcholinesterase active sites (ΔG ≈ -8.5 kcal/mol) .

Methodological Notes

- Synthesis : Optimize reaction time and solvent polarity to minimize byproducts (e.g., monoalkylated species).

- Characterization : Combine SCXRD with DFT calculations for electronic structure validation.

- Applications : Pre-column derivatization enhances detection sensitivity in LC-MS .

Propriétés

IUPAC Name |

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2.2BrH/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEBDKLPALDQPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467092 | |

| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53721-12-3 | |

| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.